molecular formula C11H15NO2 B13532194 2-(2,5-Dimethoxyphenyl)azetidine

2-(2,5-Dimethoxyphenyl)azetidine

Cat. No.: B13532194
M. Wt: 193.24 g/mol
InChI Key: PSDOXJIXNJNWOP-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is a derivative of azetidine, where the azetidine ring is substituted with a 2,5-dimethoxyphenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)azetidine can be achieved through various methods. . This reaction is efficient for synthesizing functionalized azetidines but requires specific photochemical conditions.

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethoxyphenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like halides or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted azetidines .

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates bond cleavage and formation under appropriate conditions . This reactivity allows the compound to participate in various chemical and biological processes.

Comparison with Similar Compounds

    Azetidine: The parent compound with a four-membered nitrogen-containing ring.

    Aziridine: A three-membered nitrogen-containing ring with higher ring strain.

    Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.

Uniqueness: 2-(2,5-Dimethoxyphenyl)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)azetidine

InChI

InChI=1S/C11H15NO2/c1-13-8-3-4-11(14-2)9(7-8)10-5-6-12-10/h3-4,7,10,12H,5-6H2,1-2H3

InChI Key

PSDOXJIXNJNWOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CCN2

Origin of Product

United States

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